2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)ethanamine
Overview
Description
“2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)ethanamine” is a chemical compound with the molecular formula C₉H₁₀N₄S . It has a molecular weight of 193.25 .
Physical And Chemical Properties Analysis
The compound is described as an irritant . It has a molecular weight of 193.25 and a molecular formula of C₉H₁₀N₄S .Scientific Research Applications
Luminescence Sensing
This compound has been shown to be a promising luminescent sensor for the detection of metal ions such as Cu 2+ , Co 2+ , and Fe 3+ in aqueous solutions, with high efficiency and significant luminescence quenching constants .
Anti-inflammatory Activity
It has been evaluated for its in vitro anti-inflammatory activity, particularly for COX-1 and COX-2 inhibition, which are enzymes involved in inflammation and pain pathways .
Biological Evaluation
The compound has been part of studies for the design, synthesis, and bioactivity evaluation in various biological contexts .
Synthesis of Heterocycles
It is used in synthetic methods for preparing structures containing fused heterocycles, which are important in medicinal chemistry .
Medicinal Chemistry
The compound has been utilized in the synthesis of potentially useful building blocks for contemporary medicinal chemistry applications .
Viral Disease Treatment
There is research into synthesizing compounds related to this chemical for the prophylaxis and treatment of viral diseases, including hepatitis B infection .
Coordination Chemistry
It serves as a ligand in coordination chemistry to synthesize complexes with potential applications in various chemical processes .
Safety And Hazards
properties
IUPAC Name |
2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c10-2-1-7-6-14-9(13-7)8-5-11-3-4-12-8/h3-6H,1-2,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWBCLPVGCFPKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NC(=CS2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649202 | |
Record name | 2-[2-(Pyrazin-2-yl)-1,3-thiazol-4-yl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)ethanamine | |
CAS RN |
1060817-06-2 | |
Record name | 2-[2-(Pyrazin-2-yl)-1,3-thiazol-4-yl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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